molecular formula C14H9ClFN5O B3020175 2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide CAS No. 1259094-59-1

2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide

Cat. No. B3020175
CAS RN: 1259094-59-1
M. Wt: 317.71
InChI Key: VGFCGBBZYIRUFV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and triazole, both of which are aromatic heterocyclic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are used in a wide variety of applications, from pharmaceuticals to chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and triazole rings, along with the fluorophenyl and carboxamide groups. The presence of nitrogen in the rings would make them aromatic and potentially reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the fluorine atom might make it relatively stable, while the carboxamide group could potentially form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridine and triazole derivatives are used in pharmaceuticals, where they might interact with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

2-chloro-N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5O/c15-11-7-8(5-6-17-11)13(22)19-14-18-12(20-21-14)9-3-1-2-4-10(9)16/h1-7H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFCGBBZYIRUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)NC(=O)C3=CC(=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide

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